Irilone

Descripción general

Descripción

Irilone is an isoflavone, a type of flavonoid, found in plants such as Trifolium pratense (red clover), Iris unguicularis, and Iris germanica . Isoflavones are known for their estrogenic activity and potential health benefits. This compound has been studied for its various biological activities, including its role in hormonal regulation and potential therapeutic applications .

Métodos De Preparación

Irilone can be extracted from natural sources such as red clover and Iris species. The extraction process typically involves solvent extraction followed by purification steps like chromatography . In an industrial setting, this compound can be synthesized through chemical reactions involving the appropriate precursors and catalysts. One method involves the use of methanol and other solvents to isolate this compound from plant materials .

Análisis De Reacciones Químicas

Estrogenic Activity

Irilone has estrogenic effects [4, 17]. Studies indicate that this compound can induce the activity of alkaline phosphatase and increase mRNA levels of the progesterone and androgen receptors .

- This compound can induce an estrogen response element luciferase reporter in T47D cells, suggesting it activates ER signaling .

- This compound may increase PR (progesterone receptor) protein levels, which is indicative of estrogenic activity since PR is a target gene of ER transcriptional activity .

Progesterone Signaling

This compound can enhance progesterone signaling [4, 7, 9].

- When combined with progesterone, this compound can potentiate lower progesterone concentrations .

- This compound combined with progesterone enhances PR signaling through the estrogen and glucocorticoid receptors .

Effects of this compound and Progesterone on HRE/Luciferase Activity in Ishikawa PR-B and T47D Cells

| Treatment | Ishikawa PR-B Cells | T47D Cells |

|---|---|---|

| Progesterone alone | Decrease | Decrease |

| This compound alone | No effect | Increase |

| Progesterone + this compound | No Change | Did not change |

HRE/Luc = hormone response element/luciferase

Interaction with Glucocorticoid Receptors

Research suggests a potential interaction between this compound and glucocorticoid receptors (GR) .

- In OVCAR5 cells (contain GR but lack ER and PR), this compound did not induce HRE/Luc activity .

- This compound reduced dexamethasone’s HRE/Luc activity, suggesting it may repress GR activity .

Resistance to Degradation

This compound is highly resistant to metabolism and degradation, which contributes to its potential biological activity [9, 12, 13].

- This compound was largely resistant to transformation by fecal slurries from human subjects [12, 13].

Other Potential Reactions and Considerations

- Green Chemistry New chemical processes should align with green chemistry objectives .

- Reaction Optimization: Modern chemical reaction optimization is related to process scale-up .

- Single-Molecule Reactions: Single-molecule characterization techniques have been developed for the precise identification and detection of chemical reactions .

- Reactive Oxygen Species: Production and regulation of reactive oxygen species (ROS), their chemical properties, and the links between ROS and various biological processes should be considered .

- Metal-Catalyzed Reactions: Metal-catalyzed reactions, such as iron-catalyzed reactions, are important in organic synthesis .

- Novel Chemical Reactions: Creative AI may be successfully taught to enumerate novel chemical reactions that are stoichiometrically coherent .

- Reaction Pathways: Graph-based networks can predict chemical reaction pathways in solid-state synthesis .

Aplicaciones Científicas De Investigación

Hormonal Modulation

Progestogenic Activity

Irilone has demonstrated significant progestogenic potentiation activity, enhancing the effects of progesterone in various cellular models. A study indicated that this compound increased progesterone signaling in Ishikawa PR-B cells and T47D breast cancer cells, leading to enhanced hormone response element (HRE) activity at lower concentrations of progesterone than previously tested. Specifically, this compound (10 μM) significantly potentiated progesterone luciferase activity at concentrations as low as 5 nM, which is crucial for understanding its role in gynecological health and potential treatments for hormone-related conditions .

Estrogenic Activity

In addition to its progestogenic effects, this compound has been shown to activate estrogen receptor signaling. In T47D cells, this compound induced an estrogen response element (ERE) luciferase reporter activity four-fold, indicating its potential as a mild estrogenic agent. This dual activity suggests that this compound could be beneficial in managing conditions related to estrogen and progesterone imbalances .

Pharmacokinetics

Bioavailability

Research has shown that this compound is bioavailable and resistant to degradation by the human gut microbiota for up to 96 hours post-consumption. This stability is significant as it allows for sustained biological effects after ingestion. This compound is also noted as the second most abundant isoflavone in human plasma following red clover consumption, highlighting its potential for systemic effects in human health .

Herb-Drug Interactions

CYP450 Interaction

this compound exhibits selective inhibition of cytochrome P450 enzymes, particularly CYP3A4. This property raises concerns regarding potential herb-drug interactions when this compound is co-administered with medications metabolized by this enzyme. Understanding these interactions is critical for ensuring patient safety and optimizing therapeutic regimens involving herbal supplements .

Case Studies and Research Findings

Mecanismo De Acción

Irilone exerts its effects primarily through its interaction with estrogen receptors. It acts as an estrogen receptor agonist, binding to the receptors and inducing estrogenic effects in target cells . This mechanism is similar to that of other phytoestrogens, which mimic the action of endogenous estrogens. This compound has also been shown to potentiate progesterone signaling, enhancing the effects of progesterone in reproductive tissues .

Comparación Con Compuestos Similares

Irilone is similar to other isoflavones such as daidzein, genistein, biochanin A, and formononetin. this compound is unique in its specific estrogenic activity and its ability to potentiate progesterone signaling . This makes it a valuable compound for studying hormonal regulation and developing new therapeutic agents.

Similar Compounds

- Daidzein

- Genistein

- Biochanin A

- Formononetin

- Prunetin

Actividad Biológica

Irilone, an isoflavone derived from red clover (Trifolium pratense), has garnered attention for its potential biological activities, particularly in the context of hormone modulation and cancer treatment. This article explores the various biological activities attributed to this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits potentiation of progesterone signaling, which is significant for understanding its role in gynecological health. In studies using Ishikawa PR-B and T47D cells, this compound was shown to enhance progesterone receptor (PR) activity when combined with low concentrations of progesterone (1-100 nM). Specifically, at a concentration of 10 μM, this compound significantly increased hormone response element (HRE) luciferase activity, indicating its role as a progesterone signaling enhancer .

Table 1: Effects of this compound on Progesterone Signaling

| Cell Line | Progesterone Concentration (nM) | This compound Concentration (μM) | HRE Activity Increase |

|---|---|---|---|

| Ishikawa PR-B | 5 | 10 | P < 0.01 |

| T47D | 5 | 10 | P < 0.05 |

| Ishikawa PR-B | 100 | 10 | P < 0.05 |

2. Estrogenic Activity

This compound also displays estrogenic activity , evidenced by its ability to activate estrogen response elements (ERE) in T47D cells. At a concentration of 10 μM, this compound induced ERE luciferase activity significantly more than the control, suggesting that it can mimic estrogen effects . This property may contribute to its therapeutic potential in conditions related to estrogen deficiency.

Table 2: Estrogenic Effects of this compound

| Treatment | Concentration (μM) | ERE Activity Increase |

|---|---|---|

| This compound | 10 | P < 0.05 |

| 17β-estradiol | 1 | P < 0.05 |

3. Bioavailability and Metabolism

Research indicates that this compound is bioavailable and resistant to degradation by gut microbiota, maintaining its integrity in the human digestive system for extended periods . This characteristic enhances its potential as a dietary supplement or therapeutic agent.

Table 3: Bioavailability of this compound

| Parameter | Value |

|---|---|

| Abundance in Plasma | Second most abundant isoflavone after daidzein |

| Resistance to Gut Microbiota | Largely resistant |

4. Clinical Implications and Case Studies

This compound's biological activities suggest potential clinical applications in treating conditions such as menopausal symptoms and hormone-related cancers. A study demonstrated that this compound could significantly induce alkaline phosphatase activity and cell proliferation in MCF-7 breast cancer cells, indicating a possible role in cancer therapy .

Case Study: Hormonal Modulation and Cancer Therapy

In a clinical trial involving red clover dietary supplements containing this compound, participants showed improved hormonal profiles and reduced symptoms associated with menopause. The study highlighted that this compound could contribute approximately 50% of the estrogen-equivalent effects attributed to daidzein, emphasizing its significance in hormone replacement strategies .

Propiedades

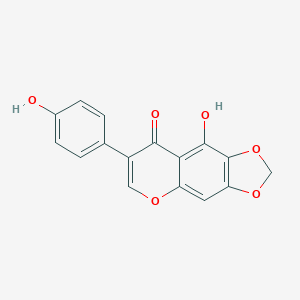

IUPAC Name |

9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGRQNBDTZWXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415191 | |

| Record name | Irilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41653-81-0 | |

| Record name | Irilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Irilone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 °C | |

| Record name | Irilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.